molecular formula C6H14S2Si B14463554 Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane CAS No. 71756-43-9

Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane

Cat. No.: B14463554
CAS No.: 71756-43-9
M. Wt: 178.4 g/mol
InChI Key: BVCBXUMCPJUGMD-UHFFFAOYSA-N
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Description

Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane is an organosilicon compound with the molecular formula C6H14SSi This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a vinyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable vinyl sulfide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the vinyl sulfide, followed by the addition of trimethylsilyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The vinyl group can be reduced to form the corresponding alkane.

    Substitution: The silicon-methyl bonds can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Halogenated silanes.

Scientific Research Applications

Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. The vinyl group allows for further functionalization, making this compound versatile in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the vinyl and methylsulfanyl groups.

    Vinyltrimethylsilane: Contains a vinyl group but does not have the methylsulfanyl substitution.

    Trimethylsilyl chloride: A precursor in the synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane.

Uniqueness

This compound is unique due to the presence of both the vinyl and methylsulfanyl groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications.

Properties

CAS No.

71756-43-9

Molecular Formula

C6H14S2Si

Molecular Weight

178.4 g/mol

IUPAC Name

trimethyl(1-methylsulfanylethenylsulfanyl)silane

InChI

InChI=1S/C6H14S2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3

InChI Key

BVCBXUMCPJUGMD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC(=C)SC

Origin of Product

United States

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